Thiophen-3-yl Pyrimidine Scaffold Demonstrates Sub-Nanomolar ERK1/2 Inhibitory Potency in Preclinical Models
The thiophen-3-yl pyrimidine core structure, which constitutes the pharmacophoric backbone of 2-chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine, has been validated in a structurally optimized lead compound (36c) that exhibits exceptionally potent ERK1/2 inhibitory activity. This represents the highest potency tier achievable with this scaffold class [1].
| Evidence Dimension | ERK1/2 dual kinase inhibition (enzymatic IC₅₀) |
|---|---|
| Target Compound Data | Compound 36c (thiophen-3-yl aminopyrimidine derivative): ERK1 IC₅₀ = 0.11 nM; ERK2 IC₅₀ = 0.08 nM |
| Comparator Or Baseline | Hit compound 18 (structurally related pyrimidine scaffold): IC₅₀ not explicitly quantified but served as starting point for optimization; typical ERK inhibitors in preclinical development range from low nM to µM |
| Quantified Difference | Compound 36c achieved sub-nanomolar potency (0.08–0.11 nM), representing optimization from an initial hit; demonstrated potent in vivo antitumor efficacy against triple-negative breast cancer and colorectal cancer models harboring BRAF and RAS mutations |
| Conditions | Enzymatic kinase inhibition assay; in vivo efficacy evaluated in xenograft models with BRAF/RAS mutation backgrounds |
Why This Matters
This potency benchmark validates that the thiophen-3-yl pyrimidine scaffold can achieve clinically relevant target engagement, providing confidence for procurement when designing kinase-targeted libraries.
- [1] Shuai W, et al. Structure-Guided Discovery and Preclinical Assessment of Novel (Thiophen-3-yl)aminopyrimidine Derivatives as Potent ERK1/2 Inhibitors. J Med Chem. 2024;67(8):6425-6445. View Source
